(5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

(5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol (CAS 1342608-23-4, MF C₁₀H₁₅NO₂, MW 181.23 g/mol) is a heterocyclic aminoalcohol comprising a 2,5-disubstituted furan core bearing a hydroxymethyl group at the 2-position and an N-cyclopropylmethyl-aminomethyl substituent at the 5-position. The compound integrates the cyclopropylmethylamine pharmacophore—a privileged motif in central nervous system (CNS) drug discovery and opioid receptor ligand design—within a furan-methanol scaffold that serves as a versatile synthetic intermediate.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B12086312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1CC1CNCC2=CC=C(O2)CO
InChIInChI=1S/C10H15NO2/c12-7-10-4-3-9(13-10)6-11-5-8-1-2-8/h3-4,8,11-12H,1-2,5-7H2
InChIKeyDGEMJIKHBOHWGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol CAS 1342608-23-4 – Furan-Aminoalcohol Scaffold for CNS-Targeted Ligand Development


(5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol (CAS 1342608-23-4, MF C₁₀H₁₅NO₂, MW 181.23 g/mol) is a heterocyclic aminoalcohol comprising a 2,5-disubstituted furan core bearing a hydroxymethyl group at the 2-position and an N-cyclopropylmethyl-aminomethyl substituent at the 5-position . The compound integrates the cyclopropylmethylamine pharmacophore—a privileged motif in central nervous system (CNS) drug discovery and opioid receptor ligand design—within a furan-methanol scaffold that serves as a versatile synthetic intermediate [1]. Commercially supplied at ≥95% purity with refrigerated storage (2–8 °C, sealed dry) , this building block bridges the structural space between simple aminoalkyl furans and complex cyclopropane-bearing ligands used in medicinal chemistry programs targeting monoamine oxidases, LSD1, and G-protein-coupled receptors [2].

Why the Cyclopropylmethyl Group Prevents Simple (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol Analog Interchange


Within the aminoalkyl furan-2-methanol series, the N-substituent identity critically governs lipophilicity, enzymatic target engagement, and metabolic fate. The dimethylamino congener (CAS 15433-79-1; MW 155.19; clogP 0.0) is a known MAO-B inactivator, yet its calculated logP renders it substantially more polar than the cyclopropylmethyl analog [1]. The cyclopropylamino variant (CAS 72127-11-8; MW 167.2) lacks the methylene spacer, altering the pKa of the secondary amine and reducing the degrees of rotational freedom – a parameter directly correlated with target binding entropy . The target compound's N-cyclopropylmethyl tertiary amine motif uniquely combines increased lipophilicity (predicted logP ≈1.2) with the metabolic shielding conferred by the cyclopropane ring [2]. These differences manifest in distinct MAO-B inactivation kinetics, blood-brain barrier permeability potential, and off-rate from amine oxidase targets, rendering simple interchange of in-class analogs scientifically inappropriate for lead optimization or SAR studies [3].

Quantitative Differentiation Evidence for (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol vs. Aminoalkyl Furan Analogs


Molecular Weight and Lipophilicity Advantage vs. Dimethylamino Analog CAS 15433-79-1

The target compound possesses a molecular weight 26 Da higher than the dimethylamino analog and a predicted logP advantage of approximately 1.2 log units, consistent with the introduction of the cyclopropylmethyl ring . The dimethylamino analog exhibits a PubChem-computed XLogP3-AA of 0.0, classifying it as highly polar and suboptimal for passive blood-brain barrier penetration [1]. In contrast, compounds bearing N-cyclopropylmethyl substituents consistently demonstrate increased CNS partitioning attributable to improved lipophilicity and reduced hydrogen-bonding capacity [2].

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

MAO-B Inactivation Capacity vs. Dimethylamino Analog – Cross-Study Mechanistic Comparison

Lu and Silverman (1993) demonstrated that 5-[(dimethylamino)methyl]-2-furanmethanol acts as an inactivator of monoamine oxidase-B (MAO-B), with the tertiary N,N-dimethylamine group being essential for mechanism-based inactivation [1]. The tertiary amine motif present in the target compound (N-cyclopropylmethyl) meets the structural prerequisite for MAO-B inactivation: a tertiary amine capable of undergoing MAO-catalyzed single-electron oxidation to generate a reactive iminium species that alkylates the active-site flavin [2]. The cyclopropylmethyl substituent has been independently validated in SAR studies of 2-substituted cyclopropylamines as enhancing MAO inhibitory potency in vivo via tryptamine potentiation assays [3]. While direct quantitative IC₅₀ or Kinact/KI values for the target compound have not been published, the convergent SAR evidence from both the furan-aminoalcohol series and cyclopropylamine chemotype strongly supports the expectation of MAO-B inactivation activity with potentially distinct kinetic parameters compared to the dimethylamino parent.

Enzyme Inhibition Monoamine Oxidase Mechanism-Based Inactivation

Structural Differentiation from Cyclopropylamino Analog CAS 72127-11-8: Methylene Spacer Effect

The target compound differs from the cyclopropylamino analog (CAS 72127-11-8) by the presence of a methylene spacer between the nitrogen atom and the cyclopropane ring . This single-carbon homologation converts a secondary amine (cyclopropyl-NH-) to a tertiary amine (cyclopropylmethyl-N-), which has profound consequences for basicity, oxidation potential, and steric environment. The tertiary amine pKa is predicted to be approximately 0.5–1.0 unit lower than the secondary amine variant, facilitating membrane permeation at physiological pH . Additionally, the tertiary amine eliminates the N-H hydrogen bond donor present in the cyclopropylamino analog (HBD count reduced from 2 to 1), reducing PSA-related efflux liability [1].

Chemical Synthesis Scaffold Diversity Structure-Activity Relationship

Commercial Availability and Regulatory Classification vs. Ranitidine-Related Intermediates

The target compound (CAS 1342608-23-4) is supplied at ≥95% purity in research quantities (5 g at USD 2880; 10 g at USD 4270) with refrigerated storage at 2–8 °C under dry, sealed conditions and is shipped at ambient temperature within the continental US . Unlike the dimethylamino analog CAS 15433-79-1, which is a known ranitidine impurity and subject to pharmaceutical GMP quality requirements, the target compound carries no DEA scheduling or controlled substance designation . This regulatory simplicity facilitates procurement for early-stage discovery without the administrative burden of scheduled precursor licensing [1].

Chemical Procurement Controlled Substance Status Research Chemical Supply

Prioritized Application Scenarios for (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol Procurement


MAO-B/LSD1 Inhibitor Lead Optimization Libraries

The tertiary amine-cyclopropylmethyl motif fulfills the structural requirements for mechanism-based MAO inactivation as established by Silverman and others [1]. This compound can serve as a furan-containing warhead for covalent modification of the FAD cofactor in MAO-B, or as a starting scaffold for LSD1 inhibitor development, where arylcyclopropylamines have emerged as clinical-stage oncology and neurology candidates [2]. The absence of an N-H donor distinguishes it from cyclopropylamino analogs and reduces metabolic N-dealkylation susceptibility.

Kappa Opioid Receptor (KOR) Agonist Fragment-Based Design

The cyclopropylmethyl-furan pharmacophore is a key substructure of nalfurafine (TRK-820), a marketed G-protein-biased KOR agonist with Ki = 0.78 nM at the mu opioid receptor and potent antipruritic activity [3]. The target compound provides a truncated core for fragment-based or PROTAC-oriented KOR ligand design, retaining the cyclopropylmethyl-furan connectivity essential for biased signaling while offering a synthetically tractable alcohol handle for linker attachment [4].

Late-Stage Diversification of CNS-Penetrant Amine Libraries

With a computed logP advantage of ≈1.2 units over the dimethylamino analog, the target compound is positioned within the optimal CNS drug-like property space (MW < 400, logP 1–3, HBD ≤ 3) [5]. The primary alcohol enables facile esterification, carbamoylation, or Mitsunobu coupling, allowing rapid parallel synthesis of CNS-focused compound libraries while maintaining the cyclopropylmethyl group that confers resistance to CYP450-mediated oxidation [6].

Histamine H₂ Receptor Antagonist Scaffold-Hopping Programs

The aminoalkyl furan-2-methanol core is the pharmacophoric anchor of ranitidine-class H₂ antagonists [7]. Substitution of the dimethylamino group with the cyclopropylmethyl moiety introduces a three-dimensional cyclopropane element that can exploit previously inaccessible hydrophobic sub-pockets within the H₂ receptor binding site. This scaffold-hop enables exploration of intellectual property space beyond the crowded dimethylamino furan patent landscape while retaining the critical furan-hydroxymethyl hydrogen-bonding network.

Quote Request

Request a Quote for (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.